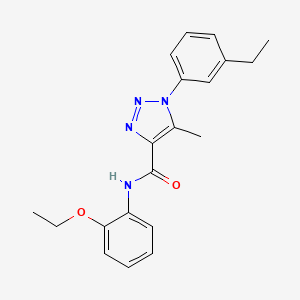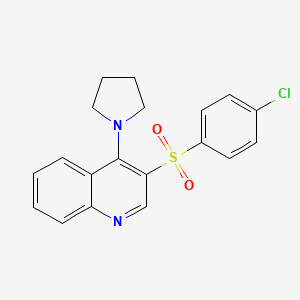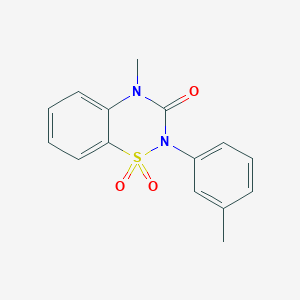
3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups. It includes a benzenesulfonyl group, a quinoline group with methoxy substituents, and a pyrrolidine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For instance, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . Similarly, quinoline derivatives can be synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine ring, a five-membered nitrogen heterocycle, contributes to the stereochemistry of the molecule . The quinoline group, a nitrogen-containing aromatic compound, would contribute to the compound’s planarity .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve its functional groups. For example, the pyrrolidine ring could undergo reactions typical of nitrogen heterocycles . The quinoline group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could affect the compound’s solubility and stability .科学的研究の応用
3-B-6,7-D-4-PQ has been studied for its potential applications in scientific research. It has been found to have anticonvulsant activity in animal models of epilepsy, as well as neuroprotective effects in models of neurodegenerative diseases. In addition, 3-B-6,7-D-4-PQ has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic activities.
作用機序
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in medicinal chemistry and is often used to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
The compound’s structure suggests that it might be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of the pyrrolidine ring might influence the compound’s pharmacokinetic profile .
Result of Action
Given the compound’s potential involvement in the suzuki–miyaura cross-coupling reaction , it might contribute to the formation of new carbon–carbon bonds, which could have significant implications at the molecular and cellular levels.
実験室実験の利点と制限
3-B-6,7-D-4-PQ is a relatively easy compound to synthesize and is widely available. It has a relatively low toxicity, making it safe to use in laboratory experiments. However, it is important to note that 3-B-6,7-D-4-PQ is a relatively new compound, and its effects may vary depending on the experimental conditions.
将来の方向性
The potential future directions for 3-B-6,7-D-4-PQ are numerous. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. It may also be useful in the development of new drugs or drug delivery systems. Additionally, 3-B-6,7-D-4-PQ may be useful in the development of new diagnostic tools or biomarkers. Finally, further research is needed to determine the safety and efficacy of 3-B-6,7-D-4-PQ in humans.
合成法
3-B-6,7-D-4-PQ can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of p-anisidine and benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields 3-B-6,7-D-4-PQ as the main product, with minor amounts of other compounds. This method is relatively simple and can be scaled up for larger-scale syntheses.
特性
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-18-12-16-17(13-19(18)27-2)22-14-20(21(16)23-10-6-7-11-23)28(24,25)15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVKUFSYQODSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate](/img/structure/B6507279.png)
![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate](/img/structure/B6507290.png)
![[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507293.png)
![[(2-chloro-5-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507295.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)

![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)


![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)

![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)